molecular formula C13H12BrNO4S B300635 (5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300635
M. Wt: 358.21 g/mol
InChI Key: ZUONLFDEKWBOQE-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly referred to as BMT-046071, and it has been found to possess several biological activities. This compound has been the focus of scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of BMT-046071 is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BMT-046071 has also been reported to inhibit the activity of aldose reductase, which is an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
BMT-046071 has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to reduce the level of glucose in the blood and improve insulin sensitivity. BMT-046071 has been found to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

BMT-046071 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has been found to possess several biological activities, which makes it a useful tool for studying various diseases. However, there are also some limitations to using BMT-046071 in lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of BMT-046071. One direction is the development of new drugs based on the structure of BMT-046071. Several research articles have reported the use of BMT-046071 as a lead compound for the development of new drugs. Another direction is the study of the mechanism of action of BMT-046071. Further research is needed to fully understand how this compound exerts its biological effects. Additionally, the therapeutic potential of BMT-046071 in various diseases should be further explored.

Synthesis Methods

The synthesis of BMT-046071 involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form the final compound. This synthesis method has been reported in a research article by Kaur et al. (2015).

Scientific Research Applications

BMT-046071 has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. Several research articles have reported the use of BMT-046071 as a lead compound for the development of new drugs.

properties

Product Name

(5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H12BrNO4S/c1-3-19-10-6-8(14)7(4-9(10)18-2)5-11-12(16)15-13(17)20-11/h4-6H,3H2,1-2H3,(H,15,16,17)/b11-5-

InChI Key

ZUONLFDEKWBOQE-WZUFQYTHSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)NC(=O)S2)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)S2)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)S2)OC

Origin of Product

United States

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